molecular formula C23H28N4O2S B12495240 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12495240
M. Wt: 424.6 g/mol
InChI Key: AWIBUESAHLRWHL-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can be achieved through a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole with a suitable thiol reagent under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a sulfanylating agent such as thiourea or a similar compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, the compound may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms involving triazole derivatives.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the sulfanyl and acetamide groups may enhance binding affinity and specificity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the triazole ring, sulfanyl group, and acetamide moiety provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H28N4O2S/c1-6-27-20(13-18-7-9-19(29-5)10-8-18)25-26-23(27)30-14-21(28)24-22-16(3)11-15(2)12-17(22)4/h7-12H,6,13-14H2,1-5H3,(H,24,28)

InChI Key

AWIBUESAHLRWHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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